2,2',3,5,5'-Pentabromodiphenyl ether
Overview
Description
2,2',3,5,5'-Pentabromodiphenyl ether is a useful research compound. Its molecular formula is C12H5Br5O and its molecular weight is 564.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2,2’,3,5,5’-Pentabromodiphenyl ether is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) It is known that pbdes, including 2,2’,3,5,5’-pentabromodiphenyl ether, can have endocrine-disrupting effects .
Mode of Action
It is known that pbdes can cause oxidative stress leading to toxicity . They can also affect cell signaling .
Biochemical Pathways
2,2’,3,5,5’-Pentabromodiphenyl ether can trigger the epithelial-mesenchymal transition (EMT) of colon cancer cells via the PI3K/AKT/Snail signaling pathway . This provides new insight into the tumorigenesis and metastasis of colorectal cancer stimulated by 2,2’,3,5,5’-Pentabromodiphenyl ether and possibly other PBDE congeners .
Pharmacokinetics
2,2’,3,5,5’-Pentabromodiphenyl ether may enter the body by ingestion or inhalation . It is stored mainly in body fat and may stay in the body for years . A 2007 study found that PBDE 47 (a tetraBDE) and PBDE 99 (a pentaBDE) had biomagnification factors in terrestrial carnivores and humans of 98, higher than any other industrial chemicals studied .
Result of Action
It is known that pbdes, including 2,2’,3,5,5’-pentabromodiphenyl ether, can have endocrine-disrupting effects . They can also cause oxidative stress leading to toxicity , and affect cell signaling .
Action Environment
2,2’,3,5,5’-Pentabromodiphenyl ether is released by different processes into the environment, such as emissions from the manufacture of 2,2’,3,5,5’-Pentabromodiphenyl ether-containing products and from the products themselves . Elevated concentrations can be found in air, water, soil, food, sediment, sludge, and dust . Environmental factors can influence the action, efficacy, and stability of 2,2’,3,5,5’-Pentabromodiphenyl ether .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 2,2’,3,5,5’-Pentabromodiphenyl ether are complex and varied. It has been shown to enhance hormone-induced lipid accumulation in mouse and human preadipocyte models in vitro . This suggests that it may have a potential role in regulating adipogenesis .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a high degree of stability .
Dosage Effects in Animal Models
The effects of 2,2’,3,5,5’-Pentabromodiphenyl ether vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1,2,5-tribromo-3-(2,5-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-8(15)10(4-6)18-11-5-7(14)3-9(16)12(11)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSQOVAGRDRZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C(=CC(=C2)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879908 | |
Record name | BDE-92 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-59-7 | |
Record name | 2,2',3,5,5'-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-92 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,5,5'-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UJP6MI11E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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